molecular formula C16H18FNO3S2 B2790144 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203041-93-3

4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2790144
CAS RN: 1203041-93-3
M. Wt: 355.44
InChI Key: UVJULIYEAYEHMT-UHFFFAOYSA-N
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Description

4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In infectious disease research, 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X has been shown to inhibit the growth of bacteria and viruses.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. In cancer research, 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In infectious disease research, 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X has been shown to inhibit the activity of various enzymes and receptors that are essential for the survival and replication of bacteria and viruses.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. In inflammatory disease research, it has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. In infectious disease research, it has been shown to inhibit the growth of bacteria and viruses by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and specificity, which make it an ideal candidate for studying specific biological processes. However, its high potency also poses a challenge, as it can be toxic to cells at high concentrations. Additionally, the synthesis of 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X. One potential direction is to study its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on specific biological processes. Additionally, further research is needed to optimize the synthesis of 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X involves a multi-step process that includes the reaction of 4-fluorobenzene with sodium hydride, followed by the reaction of the resulting product with tetrahydro-2H-pyran-4-ylmethyl chloride. The final step involves the reaction of the intermediate product with thiophene-2-sulfonamide to yield 4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide X.

properties

IUPAC Name

4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c17-13-3-5-14(6-4-13)23(19,20)18-12-16(7-9-21-10-8-16)15-2-1-11-22-15/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJULIYEAYEHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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